molecular formula C24H25N3O2 B12451329 N-{1-[(diphenylmethyl)amino]-2-methyl-1-oxopropan-2-yl}-N-methylpyridine-2-carboxamide

N-{1-[(diphenylmethyl)amino]-2-methyl-1-oxopropan-2-yl}-N-methylpyridine-2-carboxamide

Cat. No.: B12451329
M. Wt: 387.5 g/mol
InChI Key: UJCVGVLESLAIPS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-{1-[(diphenylmethyl)amino]-2-methyl-1-oxopropan-2-yl}-N-methylpyridine-2-carboxamide is a complex organic compound that belongs to the class of amides It is characterized by the presence of a diphenylmethyl group, a methyl group, and a pyridine carboxamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{1-[(diphenylmethyl)amino]-2-methyl-1-oxopropan-2-yl}-N-methylpyridine-2-carboxamide typically involves multiple steps. One common approach is the reaction of diphenylmethylamine with an appropriate acylating agent to form the intermediate amide. This intermediate is then reacted with a pyridine carboxylic acid derivative under controlled conditions to yield the final product. The reaction conditions often include the use of solvents such as dichloromethane or tetrahydrofuran, and catalysts such as triethylamine or pyridine.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of large-scale reactors and continuous flow processes to ensure high yield and purity. The reaction conditions are optimized to minimize side reactions and maximize the efficiency of the synthesis. Purification techniques such as recrystallization or chromatography are employed to obtain the final product in a pure form.

Chemical Reactions Analysis

Types of Reactions

N-{1-[(diphenylmethyl)amino]-2-methyl-1-oxopropan-2-yl}-N-methylpyridine-2-carboxamide can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where nucleophiles such as amines or thiols replace specific functional groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines in the presence of a base like sodium hydroxide.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted amides or other derivatives.

Scientific Research Applications

N-{1-[(diphenylmethyl)amino]-2-methyl-1-oxopropan-2-yl}-N-methylpyridine-2-carboxamide has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a biochemical probe to study enzyme interactions.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.

    Industry: Utilized in the development of new materials and as a catalyst in various chemical reactions.

Mechanism of Action

The mechanism of action of N-{1-[(diphenylmethyl)amino]-2-methyl-1-oxopropan-2-yl}-N-methylpyridine-2-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to a cascade of biochemical events. The exact pathways and molecular targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • N-{1-[(diphenylmethyl)amino]-2-phenyl-2-propanyl}benzenesulfonamide
  • N-{1-[(diphenylmethyl)amino]-2-methyl-1-oxopropan-2-yl}-N-methylpyridine-2-carboxamide

Uniqueness

This compound is unique due to its specific structural features, such as the presence of both diphenylmethyl and pyridine carboxamide groups

Properties

Molecular Formula

C24H25N3O2

Molecular Weight

387.5 g/mol

IUPAC Name

N-[1-(benzhydrylamino)-2-methyl-1-oxopropan-2-yl]-N-methylpyridine-2-carboxamide

InChI

InChI=1S/C24H25N3O2/c1-24(2,27(3)22(28)20-16-10-11-17-25-20)23(29)26-21(18-12-6-4-7-13-18)19-14-8-5-9-15-19/h4-17,21H,1-3H3,(H,26,29)

InChI Key

UJCVGVLESLAIPS-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C(=O)NC(C1=CC=CC=C1)C2=CC=CC=C2)N(C)C(=O)C3=CC=CC=N3

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.